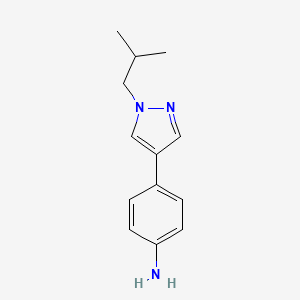

4-(1-isobutyl-1H-pyrazol-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

4-[1-(2-methylpropyl)pyrazol-4-yl]aniline |

InChI |

InChI=1S/C13H17N3/c1-10(2)8-16-9-12(7-15-16)11-3-5-13(14)6-4-11/h3-7,9-10H,8,14H2,1-2H3 |

InChI Key |

RQJXYQUDQNWPCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 1 Isobutyl 1h Pyrazol 4 Yl Aniline

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-(1-isobutyl-1H-pyrazol-4-yl)aniline reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnection points are the C4-C(aryl) bond of the pyrazole (B372694) ring and the N1-isobutyl bond.

Route A: Disconnection of the Pyrazolyl-Aniline C-C Bond

This strategy involves disconnecting the bond between the pyrazole ring and the aniline (B41778) moiety. This leads to two key synthons: a 1-isobutyl-1H-pyrazol-4-yl synthon and an aniline synthon. In a forward synthesis, this disconnection can be achieved through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would require a 1-isobutyl-4-halopyrazole and a 4-aminophenylboronic acid derivative, or a 1-isobutyl-1H-pyrazole-4-boronic acid and a haloaniline.

Route B: Disconnection of the Pyrazolyl-Aniline C-N Bond

Alternatively, a C-N disconnection strategy can be envisioned, which would be synthetically realized through a Buchwald-Hartwig amination. This approach would involve the coupling of a 4-halo-1-isobutyl-1H-pyrazole with aniline.

Route C: Disconnection of the N-Isobutyl Bond

Another viable retrosynthetic approach is to disconnect the N-isobutyl bond. This leads to the intermediate 4-(1H-pyrazol-4-yl)aniline. The isobutyl group can then be introduced in a subsequent N-alkylation step. This strategy allows for the synthesis of a common intermediate that can be diversified with various alkyl groups.

Conventional Synthetic Routes to this compound

Conventional synthetic routes to this compound typically involve a stepwise approach, focusing on the formation of the pyrazolyl-aniline core followed by or preceded by the installation of the isobutyl group.

Coupling Reactions for Pyrazolyl-Aniline Core Formation

The formation of the bond between the pyrazole and aniline rings is a critical step in the synthesis. Palladium-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. One approach involves the coupling of a 4-halo-1-isobutyl-1H-pyrazole with 4-aminophenylboronic acid or its esters. Alternatively, the coupling can be performed between 1-isobutyl-1H-pyrazole-4-boronic acid and a 4-haloaniline. The choice of reactants often depends on the availability and stability of the starting materials. A variety of palladium catalysts and ligands can be employed to facilitate this reaction, with common systems including Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base such as sodium carbonate or potassium phosphate. rsc.orgresearchgate.netnih.govrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a direct method for forming the C-N bond between the pyrazole and aniline moieties. nih.govmit.eduresearchgate.netbeilstein-journals.org This would involve the reaction of a 4-halo-1-isobutyl-1H-pyrazole with aniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate). nih.govbeilstein-journals.org Protecting the amino group of aniline may be necessary in some cases to prevent side reactions.

A representative reaction scheme for the Suzuki-Miyaura coupling is shown below:

Strategies for Isobutyl Group Installation

The introduction of the isobutyl group onto the N1 position of the pyrazole ring can be achieved either before or after the formation of the pyrazolyl-aniline core.

N-Alkylation of a Pre-formed 4-(4-Aminophenyl)-1H-pyrazole: In this approach, the pyrazolyl-aniline core is synthesized first, followed by N-alkylation. The reaction of 4-(4-aminophenyl)-1H-pyrazole with an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a base such as potassium carbonate, cesium carbonate, or sodium hydride in a suitable solvent like DMF or acetonitrile (B52724) can afford the desired product. nih.govsemanticscholar.org Care must be taken to control the regioselectivity of the alkylation, as alkylation can also occur at the N2 position. Steric hindrance around the N1 position can favor the desired isomer. nih.govsemanticscholar.org

Using an N-Isobutylated Pyrazole Precursor: Alternatively, the isobutyl group can be installed on a simpler pyrazole derivative, such as 4-bromopyrazole, prior to the cross-coupling reaction. This would involve the N-alkylation of 4-bromopyrazole with an isobutyl halide, followed by a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction as described in the previous section. This approach can offer better control over the regioselectivity of the N-alkylation.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthetic routes to this compound can be significantly influenced by the reaction conditions.

For palladium-catalyzed cross-coupling reactions , the choice of catalyst, ligand, base, and solvent is crucial. researchgate.netacs.orgrsc.org For Suzuki-Miyaura couplings, ligands such as phosphines (e.g., PPh₃, XPhos) can enhance the catalytic activity and improve yields. rsc.orgresearchgate.netnih.govrsc.org In Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are often essential for high efficiency. nih.govmit.eduresearchgate.netbeilstein-journals.org The selection of the base is also critical, with inorganic bases like K₂CO₃ or Cs₂CO₃ and organic bases like triethylamine (B128534) or DBU being commonly used. Solvent choice, ranging from polar aprotic solvents like DMF and acetonitrile to ethereal solvents like dioxane and THF, can also impact the reaction outcome.

For the N-alkylation step , the choice of base and solvent is important for achieving high yields and good regioselectivity. nih.govsemanticscholar.org Stronger bases like NaH may be required for less reactive alkylating agents, while weaker bases like K₂CO₃ are often sufficient for more reactive ones. The reaction temperature can also be optimized to balance reaction rate and selectivity. Microwave irradiation has been shown to accelerate N-alkylation reactions in some cases. researchgate.net

| Reaction Step | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent | researchgate.net |

| Suzuki-Miyaura | XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | rsc.org |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High | nih.gov |

| N-Alkylation | Isobutyl bromide | - | K₂CO₃ | DMF | 80 | Good | researchgate.net |

| N-Alkylation | Isobutyl iodide | - | Cs₂CO₃ | Acetonitrile | Reflux | High | researchgate.net |

Advanced Synthetic Approaches

To streamline the synthesis of this compound, advanced synthetic methodologies such as multicomponent reactions can be employed.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.govpreprints.orgsemanticscholar.org A plausible MCR for the synthesis of a 1,4-disubstituted pyrazole core could involve the reaction of a β-dicarbonyl compound, isobutylhydrazine, and a suitable third component that would introduce the aniline precursor.

For instance, a one-pot synthesis could be envisioned starting from a 1,3-dicarbonyl compound, isobutylhydrazine, and a precursor to the 4-aminophenyl group. While a specific MCR for the direct synthesis of this compound has not been reported, the general principles of MCRs for pyrazole synthesis can be adapted. beilstein-journals.orgnih.govpreprints.orgsemanticscholar.org For example, a three-component reaction of a suitably substituted β-ketoester, isobutylhydrazine, and an aniline derivative could potentially lead to the desired pyrazole scaffold in a single step. Further research in this area could lead to more efficient and convergent synthetic routes.

Flow Chemistry and Continuous Synthesis Protocols

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazole derivatives, offering enhanced safety, scalability, and efficiency compared to traditional batch methods. mit.edumdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. The synthesis of N-aryl pyrazoles, a class of compounds structurally related to this compound, has been successfully demonstrated using multi-step continuous flow setups. mdpi.com

A plausible continuous flow synthesis for the target compound could involve a telescoped, multi-step sequence. For instance, a four-step continuous flow system has been developed for the conversion of anilines into N-aryl pyrazoles. mdpi.com This process involves in-situ diazotization to avoid the isolation of hazardous intermediates, followed by reduction and a final cyclocondensation step. mdpi.com Another advanced strategy utilizes a modular "assembly line" approach where fluorinated amines are passed through sequential reactor coils to mediate diazoalkane formation and subsequent [3+2] cycloaddition, enabling the rapid synthesis of diverse pyrazole cores. mit.edu This method highlights the potential for catalyst-free transformations at elevated temperatures, which is a significant advantage of flow synthesis. mit.edu

The Cope-type hydroamination of 1,3-diynes with hydrazine (B178648) derivatives is another reaction that has been effectively translated to a two-step continuous-flow process, yielding 3,5-disubstituted pyrazoles with high efficiency. rsc.org Such protocols demonstrate the capability of flow chemistry to handle challenging reactions and produce significant quantities of product in a short timeframe. For example, a scaled-up synthesis of one N-aryl pyrazole derivative afforded 3.65 g of product with a 40% yield. mdpi.com

| Reaction Type | Key Reactants | Conditions | Residence Time | Yield (%) | Reference |

| Knorr Cyclocondensation | Hydrazine, 1,3-Dicarbonyl | DMF, High Temperature | Varies | Similar to batch | mdpi.com |

| [3+2] Cycloaddition | Diazoalkane, Alkyne | Elevated Temperature | 28 min | 53-93 | mit.edu |

| Alkyne Homocoupling / Hydroamination | Terminal Alkyne, Hydrazine | 120-140 °C | 35 - 87.5 min | 86-98 | rsc.org |

| Multi-step from Anilines | Aniline, 1,3-Dicarbonyl | Multi-step, various | Varies | 51-76 | mdpi.com |

Chemo- and Regioselective Synthesis Strategies

The synthesis of polysubstituted pyrazoles like this compound requires precise control over the placement of each substituent on the heterocyclic core, making chemo- and regioselectivity paramount. Traditional methods, such as the condensation of a substituted hydrazine (isobutylhydrazine) with an unsymmetrical 1,3-dicarbonyl precursor, can often lead to a mixture of regioisomers. Modern synthetic strategies have been developed to overcome this challenge and ensure the formation of the desired 1,4-disubstituted product.

One powerful strategy involves the post-functionalization of a pre-formed pyrazole ring. For example, highly regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles can be achieved at either the C4 or C5 position depending on the reagents used. Ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination selectively yields 4-iodo derivatives, which can then serve as versatile building blocks for introducing the aniline moiety via cross-coupling reactions. nih.gov

The 1,3-dipolar cycloaddition reaction is another cornerstone of pyrazole synthesis where regioselectivity can be controlled. A procedure for the selective synthesis of 3,4-diaryl-1H-pyrazoles has been developed using the cycloaddition of tosylhydrazones and nitroalkenes, demonstrating excellent regiochemical control under mild conditions. rsc.org Similarly, the copper-catalyzed sydnone-alkyne cycloaddition provides a general method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org The development of regioselective methods has been crucial for preparing pyrazole-based ligands for biological targets, where the specific substitution pattern dictates activity. acs.org

| Method | Key Reactants/Reagents | Target Regioisomer | Key Feature | Reference |

| C-H Functionalization | 1-Aryl-pyrazole, Iodine, CAN | 4-Iodo-1-aryl-pyrazole | Selective C4 iodination for further coupling | nih.gov |

| 1,3-Dipolar Cycloaddition | Tosylhydrazone, Nitroalkene | 3,4-Disubstituted Pyrazole | High regioselectivity under mild conditions | rsc.org |

| Condensation | α,β-Unsaturated Ketone, Hydrazine | 1,3,5-Trisubstituted Pyrazole | Controlled condensation and oxidation sequence | researchgate.net |

| Cycloaddition | Sydnone, Terminal Alkyne, Cu-catalyst | 1,4-Disubstituted Pyrazole | Robust method for 1,4-isomer synthesis | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into the synthesis of pyrazole derivatives is an area of intense research, driven by the need for more environmentally benign and economically viable chemical processes. researchgate.netresearchgate.net This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions to minimize waste and environmental impact.

Solvent-Free Reactions and Alternative Media

A significant advancement in green pyrazole synthesis is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with volatile organic solvents. beilstein-journals.orgrsc.org These reactions are often facilitated by microwave irradiation or simple grinding, leading to rapid reaction times and high yields. asianpubs.orgresearchgate.net For example, the condensation of β-keto esters with hydrazine derivatives to form pyrazolones proceeds efficiently under solvent-free microwave conditions. researchgate.net One-pot, multicomponent reactions under solvent-free conditions are particularly attractive, allowing for the synthesis of complex pyrazole derivatives from simple starting materials in a single, efficient step. rsc.orgnih.gov

When a solvent is necessary, water is the preferred medium due to its non-toxic, inexpensive, and environmentally benign nature. researchgate.net Numerous multicomponent reactions for the synthesis of pyrazole derivatives have been successfully performed in aqueous media. nih.govthieme-connect.com The use of simple catalysts like sodium chloride (NaCl) in water has been shown to effectively promote the synthesis of pyrazole-4-carbonitrile derivatives at room temperature, offering a truly green and facile protocol. researchgate.net

| Technique | Reactants | Conditions | Yield (%) | Advantages | Reference |

| Microwave Irradiation | Chalcones, Hydrazine Hydrate | Solvent-free, 30°C, 8-10 min | Quantitative | Rapid, efficient, no solvent | asianpubs.org |

| Grinding | 1,3-Dicarbonyl, Hydrazine | Solvent-free, Room Temp | N/A | Simplicity, avoids organic solvents | researchgate.net |

| Aqueous Media | Aldehyde, Malononitrile, Phenylhydrazine | H₂O, NaCl catalyst, Room Temp | N/A | Environmentally benign, simple catalyst | researchgate.net |

| One-Pot Synthesis | 5-Aminopyrazoles, Azlactones | Solvent-free, then t-BuOK/DMSO | 55-75 | High efficiency, one-pot procedure | nih.gov |

Catalyst Development for Environmentally Benign Synthesis

The development of sustainable catalysts is a cornerstone of green chemistry, focusing on materials that are efficient, reusable, and non-toxic. nih.gov In pyrazole synthesis, a wide array of environmentally friendly catalysts have been explored. Simple, inexpensive salts like ammonium chloride have been used as green catalysts for the Knorr pyrazole synthesis in renewable solvents like ethanol. jetir.org

Heterogeneous catalysts are particularly advantageous as they can be easily recovered and recycled, reducing waste and cost. nih.gov Nanocatalysts, such as ceria-doped zirconia (CeO₂/ZrO₂) and magnetic nanoparticles (e.g., SrFe₁₂O₁₉, CuFe₂O₄), have demonstrated high efficiency in multicomponent reactions to produce pyrazole derivatives, often under mild conditions and in aqueous media or solvent-free systems. rsc.orgnih.govnih.gov These catalysts can often be reused for multiple cycles without a significant loss of activity. nih.gov Furthermore, bio-based catalysts like α-Casein have been employed for the facile preparation of pyrazole derivatives, offering a green, recyclable, and non-toxic option. researchgate.net The use of metal-free protocols, sometimes mediated by iodine, also represents a growing trend towards more sustainable synthetic methods. rsc.org

| Catalyst | Reaction Type | Medium | Key Advantages | Reusability | Reference |

| Ammonium Chloride | Knorr Synthesis | Ethanol | Inexpensive, non-toxic | Not specified | jetir.org |

| Sodium Chloride | 3-Component Reaction | Water | Readily available, mild conditions | Not specified | researchgate.net |

| CeO₂/ZrO₂ | 4-Component Reaction | Ethanol | High yield, short reaction time (15 min) | Up to 6 cycles | nih.gov |

| Magnetic Fe₃O₄ NPs | 4-Component Reaction | Water | High yield, room temp, easy recovery | Up to 7 cycles | nih.gov |

| α-Casein | 4-Component Reaction | N/A | Green, non-toxic, mild conditions | Yes | researchgate.net |

Computational and Theoretical Investigations of 4 1 Isobutyl 1h Pyrazol 4 Yl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 4-(1-isobutyl-1H-pyrazol-4-yl)aniline. These calculations, primarily based on Density Functional Theory (DFT), offer a detailed understanding of the molecule's frontier molecular orbitals, charge distribution, and reactivity.

Molecular Orbital Theory (HOMO-LUMO Gap, Frontier Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For pyrazole (B372694) derivatives, the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient parts. In the case of this compound, the aniline (B41778) moiety is expected to contribute significantly to the HOMO, owing to the electron-donating nature of the amino group. The pyrazole ring and the isobutyl group, on the other hand, would influence the distribution and energy of both HOMO and LUMO.

Theoretical calculations for similar pyrazole derivatives have shown HOMO-LUMO energy gaps in the range of 4 to 5 eV. researchgate.netresearchgate.net This suggests that this compound is likely a stable molecule. The precise energy values can be determined using computational methods such as DFT with a suitable basis set, for instance, B3LYP/6-311G(d,p). researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Pyrazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.072 |

| ELUMO | -2.903 |

| HOMO-LUMO Gap (ΔE) | 2.169 |

Note: The data in this table is representative of pyrazole derivatives and is intended for illustrative purposes. The actual values for this compound would require specific computational analysis.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

For this compound, the MEP surface is expected to show a negative potential around the nitrogen atoms of the pyrazole ring and the amino group of the aniline moiety, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the isobutyl group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Analysis of the MEP can provide significant data regarding the active areas of the molecule. researchgate.net

Conceptual Density Functional Theory (DFT) Parameters for Reactivity Prediction

Conceptual DFT provides a framework for defining and calculating various chemical concepts derived from the electron density, which can be used to predict the global and local reactivity of a molecule. Key parameters include chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω).

These parameters are calculated from the energies of the HOMO and LUMO as follows:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Hardness (η): η = (ELUMO - EHOMO) / 2

Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η)

A higher chemical potential indicates a greater tendency to donate electrons, while a lower value suggests a better electron acceptor. Hardness and softness are measures of the molecule's resistance to change in its electron distribution. A high electrophilicity index points to a strong electrophilic character. DFT studies on related pyrazole derivatives provide a basis for estimating these reactivity descriptors. researchgate.netasianpubs.org

Table 2: Representative Conceptual DFT Reactivity Descriptors for a Pyrazole Derivative

| Parameter | Value (eV) |

| Chemical Potential (μ) | -3.9875 |

| Hardness (η) | 1.0845 |

| Softness (S) | 0.461 |

| Electrophilicity Index (ω) | 7.325 |

Note: The data in this table is representative and intended for illustrative purposes. The actual values for this compound would require specific computational analysis.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore these aspects.

Exploration of Conformational Landscape and Energy Minima

Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule and determining their relative energies. For this compound, the rotation around the single bonds connecting the isobutyl group to the pyrazole ring and the pyrazole ring to the aniline moiety gives rise to various conformers.

Computational methods can be employed to perform a systematic scan of the potential energy surface by rotating these bonds, allowing for the identification of local and global energy minima. These minima correspond to the most stable conformations of the molecule. The results of such an analysis can reveal the preferred spatial arrangement of the different functional groups.

Dynamic Behavior and Solvent Effects on Conformation

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, taking into account temperature and solvent effects. nih.govajchem-a.com By simulating the motion of atoms and molecules, MD can reveal how the conformation of this compound changes in a realistic environment.

The presence of a solvent can significantly influence the conformational preferences of a molecule through solute-solvent interactions. MD simulations can be performed in an explicit solvent (e.g., water) or using an implicit solvent model to understand how the solvent affects the stability of different conformers. These simulations can also provide insights into the flexibility of the molecule and the accessibility of its different functional groups, which is important for understanding its interactions with other molecules.

In Silico Prediction of Conformational Preferences

The three-dimensional arrangement, or conformation, of a molecule is critical to its interaction with biological targets. For this compound, computational methods are employed to predict the most stable, low-energy conformations. Techniques such as Density Functional Theory (DFT) are utilized to perform geometry optimization and frequency calculations, providing insights into the molecule's structural energetics. mdpi.com

The isobutyl group, with its own rotatable bonds, adds further complexity. The various staggered and eclipsed conformations of this alkyl chain are evaluated to find the arrangement that minimizes steric hindrance and intramolecular strain. The results of these calculations can be summarized by identifying the key low-energy conformers and their relative energy differences, indicating the probability of their existence under physiological conditions. DFT calculations on similar pyrazolyl-aniline structures have been used to confirm assignments from experimental data, such as identifying N-H bond stretches in infrared spectroscopy. mdpi.com

Ligand-Target Interaction Modeling for the this compound Scaffold

Understanding how a molecule interacts with a biological macromolecule, such as a protein, is fundamental to predicting its potential pharmacological activity. Ligand-target interaction modeling uses computational techniques to simulate the binding of the this compound scaffold to the active site of selected protein targets.

Molecular Docking Studies with Selected Biological Macromolecular Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For the this compound scaffold, potential targets are often selected based on the known activities of similar pyrazole-containing molecules, which include a wide range of enzymes such as kinases and carbonic anhydrases. nih.govnih.gov Kinases, in particular, are common targets for pyrazole derivatives in cancer therapy. mdpi.comnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the protein's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores generally indicating more favorable binding. alrasheedcol.edu.iq

Key interactions predicted by docking include:

Hydrogen Bonds: The aniline's amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. These interactions are often crucial for anchoring the ligand in the kinase hinge region. nih.gov

Hydrophobic Interactions: The isobutyl group and the phenyl ring can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic pyrazole and aniline rings may engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site. nih.gov

The results of these studies help identify the most likely binding mode and provide a semi-quantitative prediction of binding affinity. nih.gov

| Target Protein (PDB ID) | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

|---|---|---|---|---|

| EGFR Kinase (1M17) | ATP-binding site | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| CDK2 (1HCK) | ATP-binding site | -9.2 | Leu83, Asp86 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 (1YWN) | ATP-binding site | -8.9 | Cys919, Phe1047 | Hydrogen Bond, π-π Stacking |

Pharmacophore Elucidation and Derivation from Computational Models

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. Based on the docking poses of this compound, a ligand-based pharmacophore model can be developed. researchgate.net This model highlights the spatial arrangement of essential features for biological activity.

For the this compound scaffold, the key pharmacophoric features would likely include:

One Hydrogen Bond Donor (HBD): Corresponding to the aniline amine group.

Two Hydrogen Bond Acceptors (HBA): Corresponding to the two nitrogen atoms in the pyrazole ring.

One Hydrophobic Group (HY): Representing the isobutyl substituent.

Two Aromatic Rings (AR): For the pyrazole and aniline rings.

These features, and the distances between them, define the pharmacophore model. This model can then be used in virtual screening campaigns to identify other structurally diverse molecules from large chemical databases that possess the same essential features and are therefore also likely to bind to the target. acs.org

Binding Free Energy Calculations and Advanced Sampling Techniques

While molecular docking provides a rapid assessment of binding, more accurate estimations of binding affinity can be achieved through binding free energy calculations. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used to rescore docking poses. semanticscholar.org These methods incorporate solvent effects and provide a more quantitative prediction of the binding free energy (ΔG_bind). tandfonline.com

To account for the dynamic nature of both the ligand and the protein, advanced sampling techniques such as molecular dynamics (MD) simulations are employed. mdpi.com An MD simulation tracks the movements of atoms in the protein-ligand complex over time, allowing for an assessment of the stability of the binding pose and the persistence of key interactions. nih.gov Trajectories from the MD simulation can be used as input for MM/GBSA or MM/PBSA calculations to yield a more robust, time-averaged estimate of the binding free energy. semanticscholar.org These more rigorous calculations help to refine and validate the initial predictions from faster docking methods. nih.gov

| Target Protein | Docking Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) (Hypothetical) | Key Contributions to Binding (Hypothetical) |

|---|---|---|---|

| EGFR Kinase | -8.5 | -45.7 | van der Waals, Electrostatic |

| CDK2 | -9.2 | -51.3 | van der Waals, Nonpolar Solvation |

| VEGFR-2 | -8.9 | -48.1 | van der Waals, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgchemmethod.com It is important to note that a QSAR model cannot be developed from a single compound; it requires a dataset of structurally related molecules with experimentally determined activities (e.g., IC50 values). nih.gov

For the this compound scaffold, a QSAR study would involve designing and synthesizing a series of analogues by modifying specific parts of the molecule, such as the substituents on the aniline ring or by changing the alkyl group on the pyrazole.

The principles of building a QSAR model for such a series would involve the following steps:

Data Set Preparation: A series of analogues is synthesized, and their biological activity against a specific target is measured. This set is typically divided into a training set (to build the model) and a test set (to validate the model's predictive power). nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to find a correlation between a subset of the calculated descriptors and the observed biological activity. chemmethod.com The goal is to generate a mathematical equation that can predict the activity of a compound based on its structural descriptors.

Model Validation: The developed model is rigorously validated to ensure it is statistically robust and has good predictive ability for new, untested compounds. acs.org

A validated QSAR model can be a powerful tool to predict the activity of newly designed compounds before they are synthesized, thereby guiding the optimization of lead compounds in drug discovery. nih.gov

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic and hydrogen bonding interactions. nih.gov |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule and its fit within the binding site. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. nih.gov |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall topology of the molecule. nih.gov |

Structure Activity Relationship Sar Exploration and Mechanistic Elucidation of 4 1 Isobutyl 1h Pyrazol 4 Yl Aniline Derivatives

Systematic Structural Modifications of the 4-(1-isobutyl-1H-pyrazol-4-yl)aniline Scaffold

The pharmacological activity of derivatives of this compound can be finely tuned by making systematic structural modifications at three key positions: the aniline (B41778) moiety, the pyrazole (B372694) ring system, and the isobutyl side chain.

The aniline portion of the molecule often plays a critical role in anchoring the compound to its biological target, frequently through hydrogen bonding interactions with the protein's hinge region in the case of kinase inhibitors. The nature and position of substituents on the aniline ring can significantly impact binding affinity and selectivity.

Research on related anilino-heterocyclic compounds has demonstrated that the electronic and steric properties of substituents on the aniline ring are key determinants of biological activity. For instance, in studies of 4-anilinoquinazolines as epidermal growth factor receptor (EGFR) inhibitors, small, lipophilic groups at the 3-position of the aniline ring were found to be preferred. chemmethod.com Electron-donating groups on the heterocyclic part of the molecule also enhanced potency. chemmethod.com

While specific SAR data for substitutions on the aniline ring of this compound is not extensively available in public literature, general principles from analogous series of kinase inhibitors can be inferred. For example, the introduction of small hydrophobic groups or halogen atoms can enhance binding affinity by occupying small hydrophobic pockets within the target protein. Conversely, bulky substituents may introduce steric hindrance, leading to a decrease in activity. The electronic nature of the substituent (electron-donating or electron-withdrawing) can also modulate the pKa of the aniline nitrogen, which can be crucial for its role as a hydrogen bond donor.

Table 1: Postulated Impact of Aniline Ring Substituents on Kinase Inhibitory Activity of this compound Analogs This table is a hypothetical representation based on SAR principles from related anilino-kinase inhibitors.

| Substituent (R) | Position on Aniline Ring | Postulated Effect on IC50 | Rationale |

|---|---|---|---|

| -H | - | Baseline | Unsubstituted parent compound. |

| -CH3 | 3- (meta) | Decrease | Small lipophilic group may fit into a hydrophobic pocket. |

| -Cl | 3- (meta) | Decrease | Halogen atom can form favorable interactions. |

| -OCH3 | 4- (para) | Increase | Potential for steric clash or unfavorable electronic effects. |

| -NO2 | 4- (para) | Increase | Bulky, electron-withdrawing group may disrupt binding. |

In various series of pyrazole-based inhibitors, substitution on the pyrazole ring has been shown to be critical for potency and selectivity. For instance, in a series of pyrazole-based c-Jun N-terminal kinase (JNK) inhibitors, the presence of a free NH group on the pyrazole was associated with poor brain penetration. khanacademy.org N-alkylation or N-arylation of the pyrazole is a common strategy to modulate pharmacokinetic properties. researchgate.net

Furthermore, substituents at other positions of the pyrazole ring can directly interact with the target protein. For example, in the development of Aurora kinase inhibitors, a methyl group on the pyrazole ring was found to be important for selectivity against cyclin-dependent kinase 2 (CDK2) by introducing a steric clash in the CDK2 binding site. researchgate.net

Table 2: Representative Modifications on the Pyrazole Ring of Pyrazolyl-Aniline Scaffolds and Their Observed Effects This table synthesizes findings from various pyrazole-based inhibitor studies.

| Modification | Position on Pyrazole Ring | Observed Effect | Compound Series Example |

|---|---|---|---|

| -CH3 | 3- or 5- | Increased potency and/or selectivity | Aurora Kinase Inhibitors researchgate.net |

| -CF3 | 5- | Can modulate potency and selectivity | SGLT1 Inhibitors |

| -Phenyl | 3- or 5- | Can enhance binding through hydrophobic interactions | Cannabinoid Receptor Antagonists acs.org |

The N1-substituent on the pyrazole ring, in this case, the isobutyl group, extends into the solvent-exposed region or a specific hydrophobic pocket of the target protein. Variation of this side chain can significantly impact potency, selectivity, and physicochemical properties such as solubility and metabolic stability.

Studies on N-alkyl pyrazoles have shown that the nature of the alkyl group is a key determinant of biological activity. nih.gov The size, shape, and lipophilicity of the N-alkyl substituent can be optimized to improve target engagement. For example, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, linear alkyl chains on a related phenyl ring were found to be more potent inhibitors than branched substituents like iso-butyl. nih.gov However, in other contexts, branched alkyl groups like isobutyl or isopentyl are well-tolerated and can lead to potent compounds. acs.org

The isobutyl group in this compound likely occupies a hydrophobic pocket. Modifications to this group, such as increasing or decreasing the chain length, introducing branching, or incorporating cyclic structures, would be expected to modulate the binding affinity.

Table 3: Predicted Structure-Activity Relationship for Variation of the N1-Alkyl Side Chain This table is a predictive representation based on general principles of N-alkylation in pyrazole inhibitors.

| N1-Substituent | Predicted Effect on Potency | Rationale |

|---|---|---|

| -Methyl | Decrease | May not fully occupy the hydrophobic pocket. |

| -Ethyl | Decrease | Suboptimal fit in the hydrophobic pocket. |

| -Propyl | Variable | May have a slightly different binding orientation. |

| -Isobutyl | Baseline | Reference compound. |

| -Cyclopentylmethyl | Variable | May provide a better fit in a specific pocket. nih.gov |

Elucidation of Molecular Interaction Mechanisms

Understanding how these compounds interact with their biological targets at a molecular level is essential for rational drug design. This involves studying their enzyme kinetics and receptor binding properties.

For derivatives of this compound that act as enzyme inhibitors, determining the mode of inhibition is a key step in mechanistic elucidation. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, directly competing with the substrate. In this case, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged. khanacademy.org

Non-competitive inhibition involves the inhibitor binding to an allosteric (non-active) site on the enzyme, which causes a conformational change that reduces the enzyme's catalytic efficiency. Here, the Vmax decreases, but the Km remains the same. nih.gov

Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex, which also leads to a decrease in both Vmax and Km. khanacademy.org

Pyrazole-based compounds have been shown to exhibit various modes of enzyme inhibition. For example, a study on pyrazole-based inhibitors of alcohol dehydrogenase demonstrated competitive inhibition with respect to the alcohol substrate. researchgate.net In another study, some pyrazole derivatives were found to be non-competitive inhibitors of butyrylcholinesterase. nih.gov The specific mode of inhibition for a given this compound derivative would depend on its specific target and binding interactions.

Table 4: Representative Enzyme Kinetic Data for Pyrazole-Based Inhibitors This table provides examples of kinetic parameters that would be determined in such studies.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

|---|---|---|---|---|

| Pyrazole Analog A | Kinase X | 0.5 | 0.2 | Competitive |

| Pyrazole Analog B | Hydrolase Y | 1.2 | 0.8 | Non-competitive |

| Pyrazole Analog C | Kinase Z | 0.1 | 0.05 | ATP-Competitive |

When the target is a receptor, binding studies are conducted to determine the affinity (often expressed as Kd or Ki), selectivity for the target receptor over other receptors, and the mechanism of action (e.g., agonist, antagonist, or allosteric modulator).

Many pyrazole-containing compounds have been identified as allosteric modulators of G-protein coupled receptors (GPCRs). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov They can be positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce the effect of the endogenous ligand. elsevierpure.com

For example, a series of pyrazol-4-yl-pyridine derivatives were identified as selective positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. Receptor binding studies for these compounds determined their binding affinity (pKB) and their cooperativity with the endogenous ligand acetylcholine (logαACh).

Table 5: Illustrative Receptor Binding and Allosteric Modulation Data for Pyrazole Derivatives This table is based on reported data for pyrazole-based allosteric modulators of the M4 muscarinic receptor.

| Compound | Receptor Target | pKB | logαACh | Modulation Type |

|---|---|---|---|---|

| Pyrazol-4-yl-pyridine 8 | M4 mAChR | 6.5 | 1.74 | PAM |

| Pyrazol-4-yl-pyridine 9 | M4 mAChR | 6.4 | 1.57 | PAM |

| Pyrazol-4-yl-pyridine 10 | M4 mAChR | 6.3 | 1.38 | PAM |

Protein-Ligand Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Currently, there is a notable absence of publicly available research detailing the protein-ligand binding thermodynamics of this compound and its derivatives through Isothermal Titration Calorimetry (ITC). This technique, which directly measures the heat changes associated with binding events, is crucial for a comprehensive understanding of the molecular interactions between a compound and its protein target. The determination of thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kd) would provide invaluable insights into the binding affinity and the forces driving the interaction. Such data is fundamental for optimizing the structure of these compounds to enhance their potency and selectivity. Future research efforts should prioritize conducting ITC studies to elucidate the thermodynamic signature of this chemical series against its relevant biological targets.

Cellular Mechanistic Investigations in Non-Clinical Models

The exploration of how this compound derivatives exert their effects at a cellular level is a critical area of ongoing research. These investigations aim to unravel the specific molecular pathways and mechanisms that are modulated by this class of compounds.

Modulation of Specific Cellular Pathways and Signal Transduction Mechanisms

While specific studies on this compound are limited, broader research into pyrazole derivatives indicates their potential to influence key signaling pathways often dysregulated in diseases like cancer. Pyrazole compounds have been shown to impact pathways such as the PI3K/Akt and MAPK signaling cascades, which are central to cell growth, proliferation, and survival. The specific effects of the isobutyl-pyrazol-aniline scaffold on these and other cellular signaling networks remain to be elucidated and represent an important avenue for future investigation.

Mechanism of Action in Phenotypic Screens (e.g., Cell Proliferation Inhibition Mechanisms)

In the context of cancer research, numerous pyrazole derivatives have demonstrated potent anti-proliferative activity. The mechanisms underlying this effect often involve the induction of cell cycle arrest and apoptosis (programmed cell death). For instance, some pyrazole-containing compounds have been found to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing. Furthermore, they can trigger apoptosis through the activation of caspase-dependent pathways and by modulating the expression of key regulatory proteins. Studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, for example, have identified them as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest and a subsequent reduction in tumor cell proliferation. The precise mechanism by which this compound derivatives inhibit cell proliferation is likely to involve similar pathways, although direct evidence is needed.

| Compound Class | Observed Effect | Potential Mechanism |

| Pyrazole Derivatives | Cell Cycle Arrest (G2/M Phase) | Inhibition of key cell cycle regulators (e.g., CDKs) |

| Pyrazole Derivatives | Induction of Apoptosis | Activation of caspase pathways |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | Inhibition of Cell Proliferation | CDK2 Inhibition |

Target Identification and Engagement via Affinity-Based Probes Derived from the Compound

The development of affinity-based probes is a powerful strategy for identifying the specific molecular targets of a compound within a complex biological system. This approach involves chemically modifying the compound of interest to incorporate a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) without significantly altering its biological activity. To date, there are no published studies describing the design or application of affinity-based probes derived from this compound. The creation of such probes would be a significant step forward in definitively identifying its protein targets and validating its mechanism of action at the molecular level.

In Vitro Biological Activity Profiling at the Molecular and Cellular Level

The intrinsic biological activities of this compound derivatives are being explored to understand their therapeutic potential, particularly in the realm of infectious diseases.

Antimicrobial Mechanisms of Action (e.g., Specific Enzyme Inhibition in Pathogens)

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various pyrazole derivatives have been shown to exhibit significant activity against a range of bacterial and fungal pathogens. A key mechanism of action for some antibacterial pyrazoles is the inhibition of DNA gyrase. This essential bacterial enzyme is responsible for managing DNA topology during replication and transcription. By inhibiting DNA gyrase, these compounds can disrupt critical cellular processes, ultimately leading to bacterial cell death. Another identified target for pyrazole-based inhibitors is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme involved in the biosynthesis of lysine (B10760008) in bacteria. Inhibition of this enzyme disrupts bacterial cell wall synthesis. While the specific antimicrobial targets of this compound have not been definitively identified, it is plausible that its activity stems from the inhibition of similar essential pathogenic enzymes.

| Potential Bacterial Target | Function | Consequence of Inhibition |

| DNA Gyrase | Manages DNA supercoiling | Inhibition of DNA replication and transcription, leading to cell death |

| N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) | Lysine biosynthesis | Disruption of bacterial cell wall synthesis |

Antiparasitic Mechanisms of Action

Derivatives of this compound are subjects of interest in the development of novel antiparasitic agents. While direct studies on this specific compound are limited, the mechanisms of action can be inferred from research on structurally related pyrazole derivatives, particularly against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease.

One of the primary proposed mechanisms of action for antiparasitic pyrazole derivatives is the inhibition of cruzipain , a key cysteine protease of T. cruzi. Cruzipain is vital for the parasite's survival, playing a crucial role in its invasion of host cells, replication, and evasion of the host immune system. nih.gov The pyrazole scaffold can act as a core structure for designing non-covalent inhibitors that bind to the active site of this enzyme. nih.gov Structure-activity relationship (SAR) studies on pyrazole-imidazoline derivatives have indicated that substitutions on the pyrazole and associated phenyl rings significantly influence their inhibitory potency. nih.govnih.gov For instance, the presence of electron-withdrawing groups, such as chlorine atoms, on an associated benzene (B151609) ring has been shown to enhance trypanocidal activity. nih.gov

Another potential antiparasitic mechanism for pyrazole derivatives involves the disruption of the PEX14–PEX5 protein–protein interaction . This interaction is essential for the import of proteins into glycosomes, which are organelles unique to kinetoplastid parasites like Trypanosoma and are critical for their glucose metabolism. The pyrazolo[4,3-c]pyridine scaffold has been identified as an inhibitor of this interaction. SAR studies have revealed that substituents on the pyrazole ring are crucial for binding to PEX14. acs.org

The antiparasitic activity of pyrazole derivatives is also influenced by the nature of the substituents on the pyrazole ring. For example, in a series of trifluoromethylated N-aryl pyrazole compounds, the presence of bulky groups at the para position of an aryl ring attached to the pyrazole was found to be essential for activity against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org Furthermore, pyrazole derivatives with aniline substitutions have demonstrated notable antimalarial and anti-leishmanial activities. tsijournals.comresearchgate.net

The following table presents the in vitro activity of various pyrazole derivatives against Trypanosoma cruzi, illustrating the structure-activity relationships.

| Compound ID | Substituents | Target | IC50 (µM) |

| 3g | 1-aryl-1H-pyrazole-imidazoline with p-methyl substituent | Intracellular amastigotes | 6.09 |

| 3j | 1-aryl-1H-pyrazole-imidazoline with p-chloro substituent | Intracellular amastigotes | 2.75 |

| 3m | 1-aryl-1H-pyrazole-imidazoline with p-bromo substituent | Intracellular amastigotes | 3.58 |

| 1c | Dichlorinated pyrazole-imidazoline | Trypomastigotes | Higher than benznidazole |

| 1d | Dichlorinated pyrazole-imidazoline | Trypomastigotes | Higher than benznidazole |

Antifungal Mechanisms of Action

The antifungal properties of pyrazole derivatives have been extensively studied, with several mechanisms of action identified. For derivatives of this compound, the most probable mechanism of action is the inhibition of succinate (B1194679) dehydrogenase (SDH) . SDH, also known as complex II, is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. Inhibition of SDH disrupts fungal respiration, leading to cell death. nih.govacs.org

Pyrazole carboxamides are a well-established class of SDH inhibitors. nih.govacs.org The N-phenyl-pyrazole-carboxamide scaffold is a common feature in many commercial fungicides. The antifungal activity of these compounds can be significantly influenced by the substituents on both the pyrazole and the phenyl rings. For instance, the introduction of an oxime ether fragment into pyrazole-4-carboxamide derivatives has been shown to yield potent SDH inhibitors. acs.org

Another potential antifungal mechanism for pyrazole derivatives is the inhibition of sterol biosynthesis . Sterols, such as ergosterol (B1671047) in fungi, are essential components of the cell membrane, and their depletion disrupts membrane integrity and function. Some pyrazole-containing fungicides, like propiconazole, act by inhibiting the biosynthesis of these sterols. google.com

Furthermore, studies on pyrazole carboxamide derivatives containing a diarylamine scaffold have revealed that they can cause damage to the fungal cell wall and membrane, leading to the leakage of cellular contents. These compounds were also found to decrease the mitochondrial membrane potential. nih.gov

The following table summarizes the in vitro antifungal activity of selected pyrazole derivatives against various phytopathogenic fungi.

| Compound ID | Fungal Species | EC50 (µg/mL) |

| SCU2028 | Rhizoctonia solani | 0.022 |

| 7ai | Rhizoctonia solani | 0.37 |

| 7af | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | Moderate activity |

| 7bc | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | Moderate activity |

| E1 | Rhizoctonia solani | 1.1 |

Advanced Analytical and Spectroscopic Characterization of 4 1 Isobutyl 1h Pyrazol 4 Yl Aniline and Its Interactions

Development of Advanced Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic methods are central to separating and quantifying the components of a mixture. For a compound like 4-(1-isobutyl-1H-pyrazol-4-yl)aniline, these techniques are vital for quality control and process optimization.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for Impurities and Reaction Intermediates

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is a powerful hyphenated technique essential for the identification and profiling of impurities in active pharmaceutical ingredients (APIs). hpst.czlcms.cz This method combines the superior separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. americanpharmaceuticalreview.comthermofisher.com

In the context of this compound, an HR-LC-MS workflow would be employed to detect and identify potential impurities stemming from the synthesis process or degradation. These could include starting materials, reagents, reaction byproducts, or degradants formed under stress conditions (e.g., heat, light, oxidation). americanpharmaceuticalreview.com

The process involves:

Method Development: An MS-compatible LC method is developed to achieve optimal chromatographic separation of the main compound from any potential impurities. hpst.cz

Detection and Identification: The effluent from the LC column is directed to the HR-MS. The instrument provides accurate mass measurements (typically with sub-ppm mass accuracy) for the molecular ions of the parent compound and any co-eluting substances. hpst.cz This high accuracy allows for the confident determination of elemental compositions. americanpharmaceuticalreview.com

Structural Elucidation: Tandem MS (MS/MS) experiments are performed to generate fragmentation patterns for the impurity ions. By comparing these fragmentation patterns with that of the parent compound, a structural relationship can often be established, facilitating the elucidation of the impurity's structure. americanpharmaceuticalreview.com

| Impurity ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula | Mass Error (ppm) | Potential Source |

|---|---|---|---|---|---|

| IMP-01 | 4.5 | 159.0791 | C₉H₉N₃ | -0.8 | Unreacted starting material (4-(1H-pyrazol-4-yl)aniline) |

| IMP-02 | 8.2 | 231.1685 | C₁₃H₁₉N₃O | 0.5 | Oxidation product |

| IMP-03 | 9.5 | 201.1396 | C₁₂H₁₇N₃ | -0.2 | Byproduct from alkylation |

Chiral Separation Techniques for Enantiomeric Purity Assessment (if applicable)

Chirality is a critical consideration in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities and toxicities. nih.gov Therefore, assessing enantiomeric purity is a regulatory requirement for chiral pharmaceuticals. nih.gov Chiral separation is typically achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). nih.govchromatographyonline.com Polysaccharide-based CSPs are commonly used for the separation of pyrazole (B372694) derivatives. nih.govacs.orgnih.gov

However, an analysis of the molecular structure of this compound reveals that it is an achiral molecule, as it does not possess a stereocenter or exhibit other forms of stereoisomerism. Consequently, chiral separation techniques are not applicable for its purity assessment.

Application of Advanced Spectroscopic Techniques for Interaction Studies

Understanding how a small molecule interacts with its biological target is paramount for drug discovery. Advanced spectroscopic techniques provide invaluable insights into the thermodynamics, kinetics, and structural details of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions (e.g., STD NMR, Ligand-Observed NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier biophysical method for studying biomolecular interactions at atomic resolution. researchgate.netspringernature.com Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly powerful for identifying and characterizing the binding of small molecules to large protein targets, especially for weak to moderate affinity interactions. researchgate.netnih.govnih.gov

The STD NMR experiment works on the principle of transferring magnetic saturation from the protein receptor to a bound ligand. frontiersin.org

A series of radiofrequency pulses selectively saturates a region of the NMR spectrum where only the protein has signals.

This saturation spreads throughout the protein via spin diffusion.

If a ligand, such as this compound, is bound to the protein, the saturation is transferred to it.

When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in a difference spectrum. researchgate.net

By analyzing which protons on the ligand show the strongest STD effect, one can map the "binding epitope"—the part of the molecule in closest contact with the protein. nih.gov

| Proton Group | Chemical Shift (ppm) | Relative STD Effect (%) | Inferred Proximity to Protein |

|---|---|---|---|

| Aniline-H (ortho to NH₂) | 6.8 | 100 | Very Close |

| Aniline-H (meta to NH₂) | 7.4 | 95 | Very Close |

| Pyrazole-H | 7.8 | 60 | Moderate |

| Isobutyl-CH₂ | 4.1 | 25 | Distant |

| Isobutyl-CH₃ | 0.9 | 15 | Most Distant |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.comnih.gov It provides quantitative information on binding affinity, specificity, and kinetics (association and dissociation rates). nih.govreichertspr.com

In a typical SPR experiment to study the interaction of this compound with a target protein, the following steps are taken:

Immobilization: The target protein is immobilized on the surface of a sensor chip. springernature.com

Association: A solution containing this compound (the analyte) is flowed over the sensor surface. As the analyte binds to the immobilized protein, the mass on the surface increases, causing a change in the refractive index, which is detected and recorded in real-time on a sensorgram. rsc.orgyoutube.com

Dissociation: A buffer solution without the analyte is then flowed over the surface, and the dissociation of the analyte from the protein is monitored as a decrease in the signal. youtube.com

By fitting the association and dissociation curves at various analyte concentrations, the kinetic rate constants (kₐ and kₔ) and the equilibrium dissociation constant (Kₗ) can be determined.

| Analyte | Target Protein | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₗ) (μM) |

|---|---|---|---|---|

| This compound | Protein X | 2.5 x 10⁴ | 5.0 x 10⁻² | 2.0 |

Circular Dichroism (CD) Spectroscopy for Induced Conformational Changes in Biological Macromolecules

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-biostructure.com It is particularly sensitive to the secondary structure of proteins (e.g., α-helices, β-sheets) and the conformation of nucleic acids. nih.govresearchgate.net

While this compound is itself achiral, its binding to a macromolecule like a protein can induce conformational changes in the target. These changes can be monitored by CD spectroscopy. nih.gov For instance, if the binding of the compound causes a shift in the protein's secondary structure content, the CD spectrum in the far-UV region (190-250 nm) will change. anu.edu.au

Furthermore, if an achiral ligand binds within a chiral protein pocket, it can give rise to an induced CD (ICD) signal in the absorption region of the ligand (typically the near-UV, >250 nm). anu.edu.au The presence of an ICD signal is direct evidence of binding and can provide information about the geometry of the binding interaction. anu.edu.au

| Protein State | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

|---|---|---|---|

| Apo-Protein (Unbound) | 45 | 25 | 30 |

| Holo-Protein (Bound to Ligand) | 52 | 23 | 25 |

Fluorescence Spectroscopy for Probing Molecular Interactions and Environment

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic structure of molecules and their interactions with the surrounding environment. Pyrazole derivatives have been noted for their fluorescent properties, often exhibiting high quantum yields and sensitivity to their local environment, making them suitable for various sensing and imaging applications. nih.gov The fluorescence of this compound is expected to be influenced by the interplay between the pyrazole and aniline (B41778) rings.

The photoluminescent properties of this compound can be systematically studied in various solvents of differing polarity to understand the nature of its excited state. Solvatochromism, the change in the color of emitted light with solvent polarity, can provide insights into the change in the dipole moment of the molecule upon excitation. For instance, a red shift in the emission spectrum with increasing solvent polarity would suggest a more polar excited state.

Furthermore, fluorescence quenching studies can be employed to probe the interactions of this compound with other molecules, such as metal ions or biomacromolecules. The quenching of fluorescence upon the addition of a quencher can occur through various mechanisms, including collisional quenching, static quenching, and Förster resonance energy transfer (FRET). Analysis of the quenching data using the Stern-Volmer equation can provide quantitative information about the binding affinity and stoichiometry of these interactions.

Table 1: Hypothetical Fluorescence Data for this compound in Various Solvents

| Solvent | Dielectric Constant | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| Hexane | 1.88 | 320 | 380 | 60 | 0.45 |

| Dichloromethane | 8.93 | 325 | 395 | 70 | 0.38 |

| Acetonitrile (B52724) | 37.5 | 330 | 410 | 80 | 0.25 |

| Methanol | 32.7 | 332 | 415 | 83 | 0.21 |

Note: The data in this table is illustrative and represents plausible values for a pyrazole-aniline derivative.

Electrochemical Behavior and Redox Mechanisms of this compound

The electrochemical properties of this compound are of significant interest due to the presence of the electroactive aniline moiety. Cyclic voltammetry is a powerful technique to investigate the redox behavior of this compound.

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of this compound. The aniline group is known to undergo oxidation at a characteristic potential. srce.hr By scanning the potential to positive values, an anodic peak corresponding to the oxidation of the aniline nitrogen can be observed. The position of this peak will be influenced by the electron-donating or -withdrawing nature of the pyrazole substituent. The reversibility of this process can be assessed by the presence of a corresponding cathodic peak on the reverse scan.

The pyrazole ring itself is generally considered to be electrochemically stable over a wide potential range. However, it can influence the electronic properties of the aniline ring and thus modulate its oxidation potential. The isobutyl group is an electron-donating group, which would be expected to lower the oxidation potential of the aniline moiety compared to an unsubstituted phenyl-pyrazole.

Table 2: Illustrative Cyclic Voltammetry Data for this compound

| Parameter | Value |

|---|---|

| Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl |

| Cathodic Peak Potential (Epc) | +0.78 V vs. Ag/AgCl |

| ΔEp (Epa - Epc) | 70 mV |

Note: This data is hypothetical and represents a quasi-reversible one-electron oxidation process typical for an aniline derivative.

The mechanism of the electron transfer process can be further elucidated by varying the scan rate in the cyclic voltammetry experiments. For a simple reversible or quasi-reversible process, the peak current is proportional to the square root of the scan rate. Deviations from this behavior can indicate more complex mechanisms, such as coupled chemical reactions following the electron transfer.

In the case of aniline derivatives, the initial oxidation often leads to the formation of a radical cation, which can undergo further reactions such as dimerization or polymerization, particularly at higher concentrations or during prolonged electrolysis. srce.hrmdpi.com The electrochemical behavior of this compound would likely involve the initial one-electron oxidation of the aniline nitrogen to form a radical cation. The stability of this radical cation would be influenced by the pyrazole ring.

Structural Characterization in Complex Environments

Determining the three-dimensional structure of this compound, especially when it is part of a larger assembly, is crucial for understanding its function and interactions.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. researchgate.net For this compound, this technique can be used to study its structure in co-crystals or as a ligand in metal complexes.

Co-crystals can be formed by crystallizing this compound with another molecule (a co-former) through non-covalent interactions such as hydrogen bonding or π-π stacking. The resulting crystal structure would reveal the precise nature of these intermolecular interactions and the packing arrangement in the solid state. The aniline moiety can act as a hydrogen bond donor, while the pyrazole ring can act as a hydrogen bond acceptor.

Table 3: Hypothetical Crystallographic Data for a Co-crystal of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

Note: This data is for illustrative purposes and represents a typical set of crystallographic parameters.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable tools for monitoring chemical reactions in real-time and for the detection of transient intermediates.

During the synthesis of this compound, for example, in a reaction involving the coupling of a boronic acid derivative of the pyrazole with an aniline precursor, FTIR spectroscopy could be used to follow the disappearance of characteristic vibrational bands of the starting materials and the appearance of new bands corresponding to the product. For instance, the N-H stretching vibrations of the aniline group in the product would be a key diagnostic feature.

Similarly, in situ NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture over time. This can be particularly useful for identifying reaction intermediates and for optimizing reaction conditions to maximize the yield of the desired product.

Potential Applications of 4 1 Isobutyl 1h Pyrazol 4 Yl Aniline As a Chemical Tool and in Material Science

Potential as a Chemical Probe for Specific Biological Pathways

No research was found that utilizes 4-(1-isobutyl-1H-pyrazol-4-yl)aniline as a chemical probe.

Fluorescent Labeling Strategies for Target Visualization and Localization

While various pyrazole (B372694) and pyrazoline derivatives are known to exhibit fluorescent properties and have been developed as fluorescent probes for bioimaging and sensing applications, there is no available data on the fluorescent characteristics of this compound. nih.govnih.govrsc.org Studies on other pyrazole-containing molecules show that their fluorescence can be sensitive to the local environment, making them useful for detecting ions or biomolecules. rsc.orgamazonaws.com However, no such research has been published for the specified compound.

Bioorthogonal Chemistry Applications (e.g., Click Chemistry for Bioconjugation)

The field of bioorthogonal chemistry often employs "click" reactions for bioconjugation. Some pyrazole derivatives, specifically 4H-pyrazoles, have been investigated as reagents in Diels-Alder "click" reactions. These reactions are valued for their high speed and selectivity under physiological conditions. However, there is no literature available that describes the use of this compound in any bioorthogonal chemistry context.

Use as a Building Block in Advanced Materials Science

There is no evidence in the searched literature of this compound being used as a building block in materials science.

Precursors for Polymerization Reactions and Macromolecular Architectures

Aniline (B41778) and its derivatives are common precursors for the synthesis of polyanilines, a class of conducting polymers. frontiersin.orgresearchgate.net Similarly, pyrazole-containing ligands have been incorporated into polymers for applications such as catalysis. However, no studies were found that report the use of this compound as a monomer or precursor in polymerization reactions to form specific macromolecular architectures.

Components in Organic Electronic Devices (e.g., OLEDs, Organic Solar Cells, Sensors)

Exploration of Novel Synthetic Transformations Facilitated by the this compound Scaffold

The synthesis of various pyrazole derivatives is well-documented, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds or through 1,3-dipolar cycloadditions. nih.govnih.govrsc.org However, the searches did not uncover any research where the this compound scaffold itself was used to facilitate novel synthetic transformations. Its primary utility would likely be as an intermediate, where the aniline group could be further functionalized, but specific examples of this are not available in the literature.

Future Research Avenues in Computational Chemistry and AI-Driven Design for the Scaffold

The scaffold of this compound represents a promising starting point for the exploration of new chemical entities. Advances in computational chemistry and artificial intelligence (AI) are poised to dramatically accelerate the design and discovery of novel derivatives with tailored properties. mdpi.com These cutting-edge in silico methods offer a cost-effective and efficient pathway to explore vast chemical spaces, predict molecular properties, and optimize candidates for various applications before their physical synthesis. eurasianjournals.com

Quantum Mechanical Calculations and Reactivity Prediction

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. researchgate.netnih.gov Future studies could employ DFT to elucidate various properties of the this compound scaffold. By calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and average localized ionization energy, researchers can predict sites susceptible to electrophilic and nucleophilic attack, guiding synthetic modifications. researchgate.net This approach allows for a rational design of derivatives with enhanced stability or specific reactivity profiles.

Molecular Dynamics and Binding Interactions

Molecular dynamics (MD) simulations offer insights into the conformational flexibility and stability of molecules in different environments, such as in aqueous solutions. researchgate.net For the this compound scaffold, MD simulations can be crucial in understanding how it and its derivatives interact with biological targets or material interfaces over time. eurasianjournals.com This is particularly important in drug discovery, where predicting the stability of a ligand-protein complex is essential. nih.gov Furthermore, molecular docking studies can predict the preferred binding modes and affinities of novel analogs against specific biological targets, helping to prioritize compounds for synthesis and experimental testing. researchgate.netnih.gov

Generative Models: Generative adversarial networks (GANs) and other deep learning architectures can design novel molecules from scratch that incorporate the pyrazole-aniline core but possess new, desirable properties. researchgate.net These models can be trained on large chemical databases to learn the underlying rules of chemical structure and stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: AI-enhanced QSAR models can predict the biological activity or material properties of virtual compounds based on their molecular descriptors. arxiv.org This allows for the rapid screening of large virtual libraries of derivatives, identifying the most promising candidates for further investigation. arxiv.org

Predictive Modeling for ADMET Properties: In drug discovery, AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the development pipeline, reducing the likelihood of late-stage failures. arxiv.orgmdpi.com

Interactive Data Tables

Table 1: Computational Chemistry Methods for Scaffold Analysis

| Method | Application for this compound Scaffold | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidating electronic structure, reactivity, and spectroscopic properties. eurasianjournals.comresearchgate.net | Molecular orbital energies (HOMO/LUMO), electrostatic potential maps, vibrational frequencies, NMR chemical shifts. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and conformational flexibility in a biological or material environment. eurasianjournals.comresearchgate.net | Conformational stability, interaction energies with target molecules, solvation effects. |

| Molecular Docking | Predicting binding modes and affinities of derivatives to biological targets (e.g., enzymes, receptors). researchgate.netnih.gov | Binding poses, scoring functions indicating binding affinity, identification of key interacting residues. |

| AI Strategy | Application for this compound Scaffold | Potential Impact |